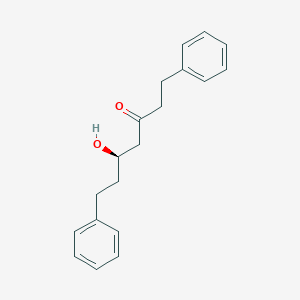

(R)-5-Hydroxy-1,7-diphenyl-3-heptanone

Descripción general

Descripción

(R)-5-Hydroxy-1,7-diphenyl-3-heptanone is a natural product found in Alnus firma, Alpinia officinarum, and other organisms with data available.

Actividad Biológica

(R)-5-Hydroxy-1,7-diphenyl-3-heptanone, also known as DPHC, is a naturally occurring diarylheptanoid predominantly found in the plant Alpinia officinarum. This compound has garnered attention due to its diverse biological activities, including antioxidant, antidiabetic, and anti-inflammatory effects. This article explores the biological activity of DPHC, focusing on its mechanisms of action, relevant case studies, and research findings.

Antioxidant Effects

DPHC has been shown to exhibit significant antioxidant properties . Research indicated that it ameliorates oxidative stress in various models. For instance, in a study involving db/db mice (a model for Type 2 diabetes), DPHC administration significantly reduced oxidative stress markers and improved glucose metabolism by modulating the Nrf2/HO-1 signaling pathway .

Antidiabetic Properties

The antidiabetic effects of DPHC were highlighted in a study where it was administered to db/db mice. The results demonstrated a reduction in blood glucose levels alongside improvements in insulin resistance. The underlying mechanism appears to involve the activation of the PI3K/Akt pathway and GLUT4 translocation, which enhances glucose uptake in cells .

Anti-inflammatory Activity

DPHC also exhibits anti-inflammatory properties. It has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. By downregulating pro-inflammatory cytokines, DPHC contributes to reduced inflammation in various tissues .

Other Biological Activities

DPHC has shown promise in several additional areas:

- Antimicrobial Activity : Effective against various pathogens including bacteria and viruses .

- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases through modulation of neuronal signaling pathways .

- Cell Cycle Regulation : Influences apoptosis and cell cycle progression, suggesting a role in cancer therapy .

The biological activity of DPHC is primarily mediated through several key signaling pathways:

| Pathway | Role in Biological Activity |

|---|---|

| Nrf2/ARE | Activates antioxidant response elements |

| PI3K/Akt | Enhances glucose uptake and insulin sensitivity |

| NF-κB | Regulates inflammatory responses |

| JAK/STAT | Modulates immune response and inflammation |

Case Study: Antidiabetic Effects

In a controlled study involving db/db mice, different doses of DPHC (80 mg/kg and 140 mg/kg) were administered daily. Compared to untreated controls, both doses resulted in significant reductions in blood glucose levels after four weeks. The study also included a positive control group treated with rosiglitazone, which confirmed the efficacy of DPHC as an antidiabetic agent .

Experimental Design

The experimental setup for studying the effects of DPHC involved:

- Animal Model : db/db mice were used to simulate Type 2 diabetes.

- Treatment Groups : Mice were divided into groups receiving different doses of DPHC or rosiglitazone.

- Outcome Measures : Blood glucose levels and oxidative stress markers were measured at baseline and after treatment.

Propiedades

IUPAC Name |

(5R)-5-hydroxy-1,7-diphenylheptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNKTMMNRPJQHV-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](CC(=O)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.